4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid
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Overview
Description
4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The fluorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts to improve yield and selectivity, as well as green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
(4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine: Shares the fluorobenzyl group but differs in the ring structure.
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: Similar in having a benzoic acid moiety but differs in the substituents on the aromatic ring. The uniqueness of 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C26H22FN3O5S |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-[[2-[3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C26H22FN3O5S/c1-35-21-12-10-20(11-13-21)29-26-30(15-16-2-6-18(27)7-3-16)24(32)22(36-26)14-23(31)28-19-8-4-17(5-9-19)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,31)(H,33,34) |
InChI Key |
WNCRQFSCFRFQJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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